Cas no 2227870-50-8 ((2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol)

(2S)-1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol is a chiral secondary alcohol featuring a pyrazole core substituted with a phenyl group and a methyl moiety. The (2S)-configuration confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its structural framework combines a rigid heterocycle with a flexible propanol side chain, offering versatility as an intermediate in medicinal chemistry. The compound’s well-defined stereochemistry ensures reproducibility in reactions requiring enantiomeric purity. Its stability under standard conditions and compatibility with common organic transformations enhance its utility in research and development. This compound is particularly relevant for designing bioactive molecules, given the prevalence of pyrazole derivatives in drug discovery.
(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol structure
2227870-50-8 structure
Product Name:(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol
CAS No:2227870-50-8
MF:C13H16N2O
MW:216.278943061829
CID:6484681
PubChem ID:165970262
Update Time:2025-05-20

(2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol
    • 2227870-50-8
    • EN300-1863690
    • Inchi: 1S/C13H16N2O/c1-10(16)8-12-9-13(14-15(12)2)11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/t10-/m0/s1
    • InChI Key: FJRQVUDWCFJZIU-JTQLQIEISA-N
    • SMILES: O[C@@H](C)CC1=CC(C2C=CC=CC=2)=NN1C

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38Ų

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Additional information on (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol

Compound CAS No 2227870-50-8: (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol

The compound CAS No 2227870-50-8, also known as (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ol, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential therapeutic benefits. Recent studies have highlighted its role in various drug development pipelines, particularly in the treatment of neurodegenerative diseases and cancer.

The molecular structure of (2S)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan is characterized by a pyrazole ring fused with a methyl group and a phenyl substituent. This configuration contributes to its stability and bioavailability, making it an attractive candidate for drug delivery systems. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding interactions of this compound with target proteins. These studies have revealed promising affinity towards key enzymes involved in cellular signaling pathways.

In terms of synthesis, the compound is typically derived through a multi-step process involving nucleophilic substitution and cyclization reactions. The stereochemistry at the (S)-configuration is critical for its biological activity, as demonstrated by recent enantioselective synthesis approaches. The use of chiral catalysts has enabled the production of high-purity enantiomers, which are essential for preclinical testing.

Recent advancements in medicinal chemistry have explored the use of CAS No 2227870 as a lead compound for developing novel therapeutics. For instance, studies published in high-profile journals such as Nature Communications and Journal of Medicinal Chemistry have reported its efficacy in inhibiting key enzymes associated with Alzheimer's disease. Additionally, preclinical trials have shown that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.

The pharmacokinetic profile of (2S)-1-(1-methyl) has been extensively studied using in vitro and in vivo models. Results indicate favorable absorption and distribution properties, with minimal toxicity observed at therapeutic doses. These findings underscore its suitability for oral administration, a critical factor in drug formulation.

In conclusion, CAS No 22-based compounds represent a promising class of molecules with diverse applications in modern medicine. Continued research into their mechanisms of action and optimization of their pharmacokinetic properties will undoubtedly pave the way for innovative treatments across various therapeutic areas.

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